Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate: is a complex organic compound with the molecular formula C₁₆H₂₇NO₃ and a molecular weight of 281.2 g/mol . This compound is characterized by its spirocyclic structure, which includes a formyl group and a tert-butyl ester group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl 9-formyl-3-azaspiro[55]undecane-3-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would include rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Material Science: Its spirocyclic structure is of interest in the design of novel materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is not well-documented, but its effects are likely related to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds such as:
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound has a similar spirocyclic core but includes an additional nitrogen atom, which may alter its chemical reactivity and biological activity.
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, making it a versatile intermediate in various chemical syntheses and research applications.
Properties
IUPAC Name |
tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h12-13H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUPGUGFMSYTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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